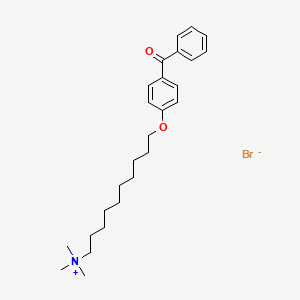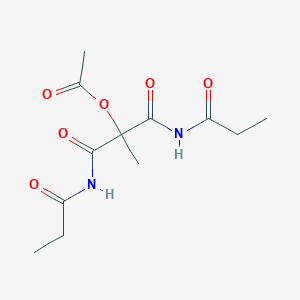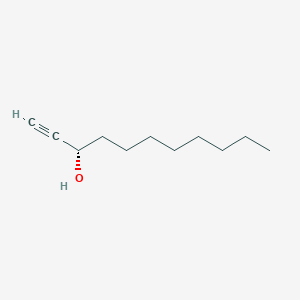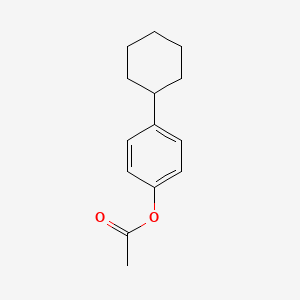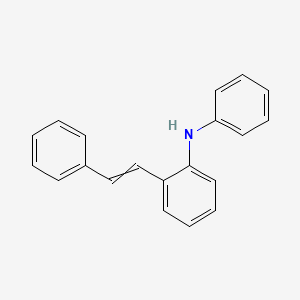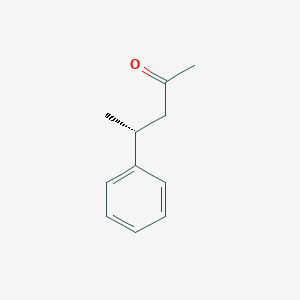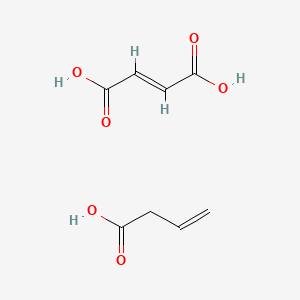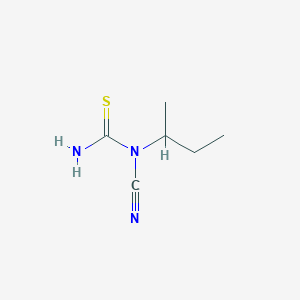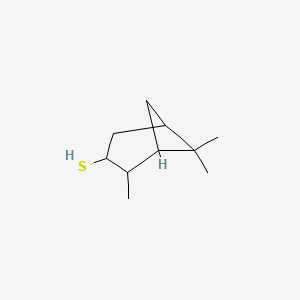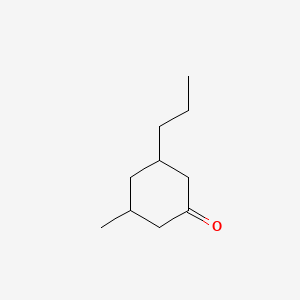
3-Methyl-5-propylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-propylcyclohexan-1-one is an organic compound with the molecular formula C10H18O. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons containing only carbon-hydrogen bonds and carbon-carbon single bonds. This compound is characterized by a cyclohexane ring substituted with a methyl group at the 3-position and a propyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-propylcyclohexan-1-one can be achieved through various methods. One common approach involves the alkylation of cyclohexanone. The reaction typically proceeds as follows:
Alkylation of Cyclohexanone: Cyclohexanone is treated with a suitable alkylating agent, such as methyl iodide and propyl bromide, in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 3-Methyl-5-propylcyclohexene, which can be obtained from the corresponding cyclohexanone derivative through dehydrogenation.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-propylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Substituted cyclohexanones
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-propylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of fragrances and flavoring agents due to its characteristic odor.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-propylcyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other enzymatic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simple cycloalkane with a single carbonyl group.
3-Methylcyclohexanone: Similar structure but lacks the propyl group.
5-Propylcyclohexanone: Similar structure but lacks the methyl group.
Uniqueness
3-Methyl-5-propylcyclohexan-1-one is unique due to the presence of both methyl and propyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
67662-98-0 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
3-methyl-5-propylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-4-9-5-8(2)6-10(11)7-9/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
KGGLFLCEXPARDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC(CC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






